molecular formula C20H18ClN5O2S B2850281 7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-03-7

7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2850281
CAS RN: 422533-03-7
M. Wt: 427.91
InChI Key: VZAHEKXYJYKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring and a pyridopyrimidinone ring. Quinazolinones are a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Antimicrobial Activity

This compound’s structure is similar to quinoline derivatives, which are known for their antimicrobial properties. The presence of a quinazolinyl moiety can be particularly effective against bacteria and protozoa. For instance, derivatives of 7-chloro-4-aminoquinoline have shown significant antimicrobial activity , with some compounds displaying minimum inhibitory concentration (MIC) values as low as 1.5 to 12.5 µg/mL . This suggests that our compound could be synthesized and tested for its efficacy against a range of microbial pathogens.

Anti-Cancer Properties

Quinazoline derivatives have been extensively studied for their anti-cancer activities. The compound’s structure, which includes a quinazolinyl group, indicates potential for use in cancer research. Some quinazoline derivatives have been found to induce cell apoptosis and G1-phase cell cycle arrest in tumor cells . This points to the possibility of the compound being used as a lead structure for developing new anti-cancer agents.

Anti-Inflammatory and Immune-Modulatory Effects

The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in the treatment of inflammatory diseases. Quinazoline derivatives have been associated with anti-inflammatory and immune-modulatory activities, which could be explored with our compound as well .

Antiviral Research

Given the ongoing need for new antiviral agents, the compound’s quinazoline core could be valuable. Quinazoline derivatives have shown antiviral activities, which makes this compound a candidate for the synthesis and testing against various viral infections .

Analgesic Applications

The analgesic properties of quinazoline derivatives have been documented, and the compound could be investigated for its potential to act as a pain reliever. Research into similar structures has indicated effectiveness in analgesia , which could be an avenue for application .

Anti-Tuberculosis Activity

Tuberculosis remains a major global health challenge, and new treatments are constantly being sought. The compound’s structural features suggest it could be synthesized and evaluated for anti-tuberculosis activity, as other quinazoline derivatives have shown promise in this area .

Future Directions

Quinazolinones are a class of compounds that have been extensively studied for their potential biological activities . Future research could focus on exploring the biological activities of this specific compound and developing efficient methods for its synthesis.

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been found to display a wide range of bioactivities . These include anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.

Mode of Action

Quinazoline derivatives are known to interact with their targets through a variety of mechanisms . For instance, some quinazoline derivatives have been found to inhibit key enzymes or receptor signaling pathways, thereby modulating cellular processes . The specific interactions of this compound with its targets would likely depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the wide range of bioactivities displayed by quinazoline derivatives , it’s plausible that this compound could affect multiple biochemical pathways. For instance, it might inhibit key enzymes in a pathway, thereby altering the pathway’s output. Alternatively, it might bind to a receptor and modulate signal transduction pathways.

Result of Action

Given the wide range of bioactivities displayed by quinazoline derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels. For instance, it might inhibit the activity of a key enzyme, leading to a decrease in the production of a specific metabolite. Alternatively, it might bind to a receptor and modulate signal transduction pathways, leading to changes in gene expression or cellular behavior.

properties

IUPAC Name

7-chloro-2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-28-9-8-22-19-15-4-2-3-5-16(15)24-20(25-19)29-12-14-10-18(27)26-11-13(21)6-7-17(26)23-14/h2-7,10-11H,8-9,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHEKXYJYKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.